[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13531061
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27ClN2O3 |
|---|---|
| Molecular Weight | 318.84 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10H2,1-5H3/t12-/m1/s1 |
| Standard InChI Key | CXKNYPOXEPCUJP-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
| SMILES | CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with both a chloroacetyl group and an isopropyl-carbamic acid tert-butyl ester moiety. The (R)-configuration at the piperidine 3-position introduces chirality, which critically influences its biological interactions and synthetic utility. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites during synthetic modifications .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Piperidine ring with (R)-configuration at C3 |
| Functional Groups | Chloroacetyl (-CO-CH2Cl), isopropyl-carbamic acid tert-butyl ester (-N(C(O)OC(CH3)3)CH(CH3)2) |
| Stereochemical Centers | C3 of piperidine (R-configuration) |
| Molecular Formula | |
| Molecular Weight | 318.84 g/mol |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine protons, chloroacetyl carbonyl ( in ), and tert-butyl groups ( in ). Infrared (IR) spectroscopy shows absorption bands for the carbonyl groups () and C-Cl stretching () .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis typically involves a multi-step sequence:
-
Piperidine Functionalization: Introduction of the chloroacetyl group via nucleophilic acyl substitution using chloroacetyl chloride.
-
Carbamate Formation: Reaction of the secondary amine with tert-butyl isopropyl carbamoyl chloride under basic conditions.
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to enforce the (R)-configuration at C3 .
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | Chloroacetyl chloride, DIPEA, DCM, 0°C | 75% | Competing N-acylation side reactions |
| 2 | tert-Butyl isopropyl carbamoyl chloride, K2CO3, THF | 68% | Steric hindrance at tertiary amine |
| 3 | Chiral resolution via HPLC | 82% ee | Scalability and cost of chiral stationary phases |
Mechanistic Insights
The chloroacetyl group’s electrophilic carbonyl carbon facilitates nucleophilic attack by the piperidine nitrogen, while the tert-butyl carbamate’s bulkiness necessitates careful optimization of reaction kinetics to avoid steric interference . Recent advances in flow chemistry have improved yields by enhancing mass transfer in heterogeneous reactions .
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound exhibits limited aqueous solubility (), favoring organic solvents like dichloromethane and tetrahydrofuran. Its tert-butyl group enhances lipid solubility, making it suitable for membrane permeability studies.
Thermal and pH Stability
Thermogravimetric analysis (TGA) shows decomposition onset at , while pH stability studies indicate susceptibility to hydrolysis under alkaline conditions ( at pH 10) .
Table 3: Stability Data
| Condition | Degradation Rate | Major Degradants |
|---|---|---|
| Acidic (pH 2) | <5% over 24 h | None detected |
| Neutral (pH 7) | 12% over 24 h | Dechlorinated analog |
| Alkaline (pH 10) | 98% over 24 h | Piperidine-3-carbamic acid tert-butyl ester |
Applications in Medicinal Chemistry
Neurokinin Receptor Antagonism
Structural analogs of this compound have demonstrated potent antagonism at neurokinin-3 (NK3) receptors, which are implicated in psychiatric disorders and pain modulation . The chloroacetyl group may enhance binding affinity through hydrophobic interactions with receptor subpockets.
Comparison with Structural Analogs
Table 4: Analog Comparison
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